molecular formula C14H22N2 B13650308 n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine

n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine

Cat. No.: B13650308
M. Wt: 218.34 g/mol
InChI Key: KQVCBTHVZDZHAQ-UHFFFAOYSA-N
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Description

n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes a tetrahydroquinoline ring system substituted with a methyl group and a propan-1-amine moiety

Preparation Methods

The synthesis of n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroquinoline derivative . The reaction conditions typically involve heating the reaction mixture to a specific temperature to facilitate the cyclization process.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles such as halides or amines.

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinoline derivatives, while reduction can yield fully saturated amine products.

Scientific Research Applications

n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. In biology, it has been studied for its potential role as a neurotransmitter modulator and its effects on various biological pathways .

In medicine, this compound is of interest due to its potential therapeutic properties, including its ability to interact with specific molecular targets in the brain. It has been investigated for its potential use in the treatment of neurodegenerative disorders and as a monoamine oxidase (MAO) inhibitor . In industry, it may be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways in the body. One proposed mechanism is its role as a monoamine oxidase inhibitor, which prevents the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially improving mood and cognitive function.

The compound may also interact with other molecular targets, such as receptors and enzymes, to exert its effects. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its biological effects.

Comparison with Similar Compounds

n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine can be compared with other similar compounds, such as N-methyl-1,2,3,4-tetrahydroquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline . These compounds share structural similarities but differ in their specific substituents and functional groups.

The uniqueness of this compound lies in its specific combination of a tetrahydroquinoline ring with a propan-1-amine moiety, which imparts distinct chemical and biological properties. This compound’s ability to act as a monoamine oxidase inhibitor and its potential therapeutic applications set it apart from other similar compounds.

Similar Compounds

These compounds, while similar in structure, may exhibit different chemical reactivity and biological activity due to variations in their substituents and functional groups.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

N-methyl-N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)propan-1-amine

InChI

InChI=1S/C14H22N2/c1-3-9-16(2)11-12-6-7-14-13(10-12)5-4-8-15-14/h6-7,10,15H,3-5,8-9,11H2,1-2H3

InChI Key

KQVCBTHVZDZHAQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)CC1=CC2=C(C=C1)NCCC2

Origin of Product

United States

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